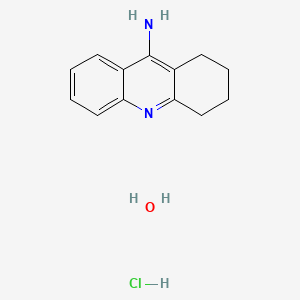

Tacrine hydrochloride monohydrate

Descripción general

Descripción

Mejora la función colinérgica al aumentar la concentración de acetilcolina en las sinapsis colinérgicas a través de la inhibición reversible de su hidrólisis por la acetilcolinesterasa . Este compuesto se ha utilizado para contrarrestar los efectos de los relajantes musculares, como estimulante respiratorio y en el tratamiento de otros trastornos del sistema nervioso central .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El clorhidrato de tacrina hidratado puede sintetizarse a través de varios métodos. Un enfoque sostenible implica el uso de disolventes eutécticos profundos (DES) en condiciones aeróbicas, logrando un rendimiento del 98% . Este método reemplaza los compuestos orgánicos volátiles con disolventes más ecológicos, lo que lo convierte en una alternativa más ecológica. El protocolo optimizado se escala fácilmente a 3 gramos de sustrato sin pérdida de rendimiento y se extiende con éxito a derivados de tacrina con hepatotoxicidad reducida .

Métodos de producción industrial: En entornos industriales, el clorhidrato de tacrina hidratado se produce disolviendo una cantidad pesada con precisión de clorhidrato de tacrina en una fase móvil y diluyéndola cuantitativamente con la fase móvil para obtener una solución con una concentración conocida .

Análisis De Reacciones Químicas

Metabolic Reactions

Tacrine undergoes extensive hepatic metabolism via cytochrome P450 1A2 (CYP1A2), forming hydroxylated metabolites :

| Metabolite | Enzyme Involved | Biological Activity | Reference |

|---|---|---|---|

| 1-Hydroxytacrine (velnacrine) | CYP1A2 | Cholinergic activity | |

| 2-Hydroxytacrine | CYP1A2 | Not characterized | |

| 4-Hydroxytacrine | CYP1A2 | Minor metabolic pathway |

CYP1A2 inhibition by tacrine causes drug-drug interactions (e.g., with theophylline, increasing its plasma concentration by ~2-fold) .

Chemical Derivatization for Enhanced Activity

Tacrine derivatives are synthesized to improve pharmacological properties. Key reactions include:

Propargyl Substitution

Triazole Hybrid Formation

Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) produces triazole-linked tacrine derivatives :

| Azide Component | Alkyne Component | Triazole Derivative Yield | AChE IC₅₀ (nM) |

|---|---|---|---|

| Benzyl azide | Propargyl-tacrine | 45-60% | 2.8–8.4 |

These hybrids exhibit dual AChE inhibition and NMDA receptor antagonism .

Reactivity with Functional Groups

Tacrine’s acridine core and amino group participate in distinct reactions:

Stability and Degradation

-

pH Sensitivity : Tacrine hydrochloride is freely soluble in aqueous buffers (pH 4.0–7.4) .

-

Thermal Stability : Degrades at >120°C, forming unidentified byproducts during prolonged heating .

Drug Interaction Chemistry

Tacrine’s CYP1A2 inhibition alters pharmacokinetics of co-administered drugs :

| Co-Administered Drug | Interaction Effect | Clinical Implication |

|---|---|---|

| Theophylline | ↑ Plasma concentration (2×) | Risk of toxicity; dose adjustment required |

| Cimetidine | ↑ Tacrine Cₘₐₓ (54%) and AUC (64%) | Enhanced tacrine bioavailability |

Aplicaciones Científicas De Investigación

Alzheimer's Disease Treatment

Tacrine's primary application remains in the treatment of mild to moderate Alzheimer's disease. Clinical trials have demonstrated its efficacy in improving cognitive function and quality of life for patients. A notable study conducted a 30-week randomized controlled trial involving 663 patients, which revealed significant improvements in cognitive assessments for those receiving higher doses of tacrine compared to placebo .

Neuroinflammation and Pain Management

Recent studies indicate that tacrine may also play a role in managing neuroinflammation and neuropathic pain. In animal models, tacrine has been shown to reduce inflammatory markers such as IL-1β and TNF-α, suggesting potential applications in treating conditions characterized by neuroinflammation . Furthermore, it has exhibited analgesic properties by alleviating thermal hyperalgesia and mechanical allodynia following nerve injury .

Case Studies

- Efficacy in Alzheimer's Disease : In a pivotal study involving 653 patients with probable Alzheimer's disease, significant dose-response trends were observed with tacrine treatment. Improvements were noted on various cognitive scales, including the Cognitive Impairment Battery Index (CIBI) and Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) .

- Neuroprotective Effects : A study demonstrated that tacrine reduced oxidative stress markers in neuronal cell lines exposed to inflammatory stimuli. This suggests its potential as a neuroprotective agent against oxidative damage associated with neurodegenerative diseases .

- Pain Relief : Research indicated that tacrine administration following sciatic nerve injury resulted in decreased pain sensitivity and improved functional recovery in rats. This positions tacrine as a candidate for further exploration in pain management therapies .

Ongoing Research and Future Directions

The exploration of tacrine derivatives is an active area of research aimed at enhancing its therapeutic profile while minimizing side effects. Novel compounds that combine tacrine's cholinergic properties with other pharmacological mechanisms are being investigated for their potential synergistic effects against Alzheimer’s disease and other neurological disorders .

Additionally, studies are focusing on the pharmacokinetics and safety profiles of these new derivatives to address the hepatotoxicity issues associated with traditional tacrine therapy .

Mecanismo De Acción

El clorhidrato de tacrina hidratado ejerce sus efectos mejorando la función colinérgica. Esto se logra aumentando la concentración de acetilcolina en las sinapsis colinérgicas a través de la inhibición reversible de su hidrólisis por la acetilcolinesterasa . Los objetivos moleculares incluyen las colinesterasas y las vías involucradas están relacionadas con la transmisión colinérgica .

Compuestos similares:

Donepezilo: Otro inhibidor de la colinesterasa utilizado en el tratamiento de la enfermedad de Alzheimer.

Rivastigmina: Un inhibidor de la colinesterasa con un mecanismo de acción similar.

Galantamina: Otro compuesto utilizado para mejorar la función colinérgica.

Singularidad: El clorhidrato de tacrina hidratado es único debido a su estructura específica y la capacidad de formar varios derivados con hepatotoxicidad reducida . Su uso de disolventes eutécticos profundos en la síntesis también destaca su potencial para métodos de producción más ecológicos .

Comparación Con Compuestos Similares

Donepezil: Another cholinesterase inhibitor used in the treatment of Alzheimer’s disease.

Rivastigmine: A cholinesterase inhibitor with a similar mechanism of action.

Galantamine: Another compound used to enhance cholinergic function.

Uniqueness: Tacrine hydrochloride hydrate is unique due to its specific structure and the ability to form various derivatives with reduced hepatotoxicity . Its use of deep eutectic solvents in synthesis also highlights its potential for greener production methods .

Actividad Biológica

Tacrine hydrochloride monohydrate, chemically known as 1,2,3,4-tetrahydro-9-acridinamine monohydrochloride monohydrate, is a reversible acetylcholinesterase (AChE) inhibitor that was the first drug approved for the treatment of Alzheimer's disease (AD). Its primary mechanism involves enhancing cholinergic neurotransmission by inhibiting the breakdown of acetylcholine (ACh), thereby improving cognitive function in patients with dementia. This article explores the biological activity of tacrine hydrochloride through detailed research findings, case studies, and data tables.

Tacrine acts primarily as a cholinesterase inhibitor , which increases the levels of ACh in the synaptic cleft. The compound has a multifaceted mechanism of action that includes:

- Inhibition of AChE : Tacrine selectively inhibits AChE, leading to increased ACh levels in the brain. It also exhibits some selectivity for butyrylcholinesterase (BChE) over AChE, enhancing its therapeutic profile in AD treatment .

- Modulation of Neurotransmitter Systems : In addition to its cholinergic effects, tacrine influences other neurotransmitter systems including serotonin and norepinephrine, which may contribute to its cognitive-enhancing properties .

- Interaction with Receptors : Tacrine modulates muscarinic and nicotinic receptors, affecting various central nervous system (CNS) pathways .

Pharmacokinetics

Tacrine is rapidly absorbed with a bioavailability ranging from 10% to 30%. Its pharmacokinetic profile includes:

- Half-life : Approximately 3-6 hours after oral administration.

- Volume of Distribution : Estimated at 182 liters, indicating extensive tissue distribution.

- Metabolism : Primarily metabolized by the liver via cytochrome P450 enzymes, leading to potential drug-drug interactions .

Clinical Efficacy

A pivotal study conducted over 30 weeks assessed high-dose tacrine in patients with probable AD. Key findings include:

- Study Design : A randomized, double-blind, placebo-controlled trial involving 663 participants across 33 centers.

- Dosage Groups : Participants received varying doses (40 mg to 160 mg daily).

- Outcomes : Statistically significant improvements were observed in cognitive tests (CIBI and ADAS-Cog) for those receiving higher doses compared to placebo. Notably, 42% of evaluable patients on 160 mg/day showed improvement in cognitive function .

Side Effects

Despite its efficacy, tacrine is associated with several side effects:

- Liver Toxicity : Elevated liver enzymes were noted in a significant percentage of patients, leading to its withdrawal from the market due to hepatotoxicity concerns .

- Gastrointestinal Issues : Common side effects included nausea and diarrhea .

Case Studies

A clinical experience report involving eight AD patients highlighted both benefits and challenges associated with tacrine therapy:

- Cognitive Improvement : Five patients demonstrated improved intellectual function.

- Adverse Effects : Liver function tests indicated abnormalities in one patient; however, these were reversible upon discontinuation of the drug .

Comparative Analysis of Tacrine Derivatives

Recent research has focused on developing tacrine derivatives with enhanced efficacy and reduced side effects. The following table summarizes findings from various studies on tacrine analogs:

| Compound Name | AChE Inhibition IC50 (nM) | BChE Inhibition IC50 (nM) | Notes |

|---|---|---|---|

| Tacrine | 0.008 | 0.002 | Original compound |

| Derivative A | 0.005 | 0.001 | Improved potency |

| Derivative B | 0.010 | 0.004 | Reduced hepatotoxicity |

| Hybrid C | 0.009 | 0.003 | Enhanced BBB penetration |

Propiedades

IUPAC Name |

1,2,3,4-tetrahydroacridin-9-amine;hydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2.ClH.H2O/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13;;/h1,3,5,7H,2,4,6,8H2,(H2,14,15);1H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXGRMZYJAOQPNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NC3=CC=CC=C3C(=C2C1)N.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80221711 | |

| Record name | Tacrine hydrochloride monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80221711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>37.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56424070 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

206658-92-6, 7149-50-0 | |

| Record name | 1,2,3,4-Tetrahydro-9-acridinamine hydrochloride hydrate (1:?:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=206658-92-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tacrine hydrochloride monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007149500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tacrine hydrochloride monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80221711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tacrine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TACRINE HYDROCHLORIDE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MQ603P8SBL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.